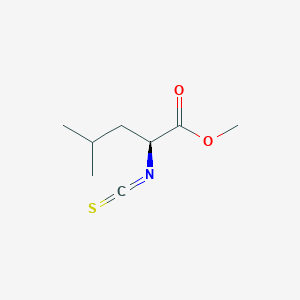
(R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride
Descripción general
Descripción
®-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2,6-dimethylbenzaldehyde and ®-2-amino-3-phenylpropanoic acid.
Condensation Reaction: The aldehyde group of 4-hydroxy-2,6-dimethylbenzaldehyde reacts with the amino group of ®-2-amino-3-phenylpropanoic acid under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired ®-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvent Systems: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,6-dimethylbenzaldehyde or 4-hydroxy-2,6-dimethylbenzoic acid.
Reduction: Formation of ®-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propylamine.
Substitution: Formation of 4-nitro-2,6-dimethylphenyl derivatives or 4-bromo-2,6-dimethylphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Chiral Intermediates: Used as a building block for the synthesis of other chiral compounds.
Catalysis: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways.
Protein Interaction: Investigated for its ability to interact with proteins and modulate their function.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Evaluated for its potential therapeutic effects in treating various diseases.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Agriculture: Investigated for its potential use in agricultural applications, such as plant growth regulators.
Mecanismo De Acción
The mechanism of action of ®-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. Additionally, it may interact with cell surface receptors, triggering a cascade of intracellular signaling events that lead to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
4-hydroxy-2,6-dimethylphenylalanine: A structurally related amino acid derivative with distinct biological functions.
2-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride: A compound with a similar core structure but lacking the dimethyl substitutions on the phenyl ring.
Uniqueness
®-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxyl and dimethyl groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15;/h3-4,10,13H,5,12H2,1-2H3,(H,14,15);1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPIGXFXWUCDS-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)N)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C(=O)O)N)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















